molecular formula C7H8BrNO B3217061 (5-Bromo-6-methylpyridin-3-yl)methanol CAS No. 1174028-23-9

(5-Bromo-6-methylpyridin-3-yl)methanol

Cat. No.: B3217061
CAS No.: 1174028-23-9
M. Wt: 202.05 g/mol
InChI Key: KNZHIXOSCFEQEX-UHFFFAOYSA-N
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Description

(5-Bromo-6-methylpyridin-3-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl (-CH₂OH) group at the 3-position of the pyridine ring, a bromine atom at the 5-position, and a methyl (-CH₃) group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. For instance, the bromine atom enhances electrophilic substitution reactions, while the methyl group contributes to steric effects and lipophilicity .

Properties

IUPAC Name

(5-bromo-6-methylpyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZHIXOSCFEQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293838
Record name 5-Bromo-6-methyl-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174028-23-9
Record name 5-Bromo-6-methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174028-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-3-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-methylpyridin-3-yl)methanol typically involves the bromination of 6-methylpyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of chemistry, (5-Bromo-6-methylpyridin-3-yl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The bromine atom can be reduced to yield hydrogenated derivatives.
  • Substitution : The bromine can be replaced by other functional groups, enhancing its versatility in synthetic pathways.

Recent studies have highlighted the biological potential of this compound:

  • Antimicrobial Properties : In vitro studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, a study demonstrated its efficacy against clinical strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary research has shown that this compound may inhibit the proliferation of specific cancer cell lines. This property positions it as a candidate for further investigation in cancer therapeutics.

Medicinal Chemistry

The compound is being explored as a lead compound for developing new therapeutic agents. Its unique chemical structure allows it to interact with specific molecular targets, modulating biochemical pathways that may lead to therapeutic effects. Ongoing research aims to elucidate these mechanisms and identify potential clinical applications.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial EfficacyDemonstrated significant inhibition of microbial growth at specific concentrations.
Anticancer ActivityShowed promising results in inhibiting cancer cell proliferation, warranting further exploration.
Enzyme InteractionInteraction with plasma kallikrein suggests potential therapeutic uses in managing thrombotic conditions.

Mechanism of Action

The mechanism of action of (5-Bromo-6-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (5-Bromo-6-methylpyridin-3-yl)methanol, the following structurally related pyridine derivatives are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
This compound -Br (5), -CH₃ (6), -CH₂OH (3) C₇H₈BrNO Intermediate for heterocyclic synthesis
(5-Bromo-2-chloropyridin-3-yl)methanol -Br (5), -Cl (2), -CH₂OH (3) C₆H₅BrClNO Dual halogenation enhances reactivity
(5-Bromo-3-methoxypyridin-2-yl)methanol -Br (5), -OCH₃ (3), -CH₂OH (2) C₇H₈BrNO₂ Methoxy group increases electron density
(5-Iodopyridin-3-yl)methanol -I (5), -CH₂OH (3) C₆H₆INO Iodine’s bulkiness affects steric hindrance
(5-Bromo-6-chloropyridin-3-yl)methanol -Br (5), -Cl (6), -CH₂OH (3) C₆H₅BrClNO Dual halogenation for agrochemical uses

Key Comparisons

Halogen Substitution: Bromine vs. Chlorine/Iodine: Bromine in this compound offers a balance between reactivity and stability compared to chlorine (smaller, more electronegative) or iodine (larger, polarizable). For example, (5-Bromo-2-chloropyridin-3-yl)methanol may exhibit enhanced electrophilic substitution due to dual halogenation, whereas iodine in (5-Iodopyridin-3-yl)methanol introduces steric challenges in coupling reactions.

Substituent Positioning: The methyl group at position 6 in the target compound reduces ring flexibility compared to (5-Bromo-3-methoxypyridin-2-yl)methanol , where the methoxy group at position 3 increases electron donation to the ring, altering nucleophilic attack sites.

Applications: The target compound is primarily a synthetic intermediate (e.g., used to synthesize isoxazoline-dione derivatives ). In contrast, (5-Bromo-6-chloropyridin-3-yl)methanol is marketed for agrochemical research, likely due to its dual halogenation pattern, which mimics pesticidal pyrimidinediones (e.g., bromacil ).

Solubility and Reactivity: The hydroxylmethyl group in all compounds improves water solubility relative to non-hydroxylated analogs. However, steric effects from methyl or methoxy groups may reduce reaction rates in nucleophilic substitutions compared to simpler derivatives like (5-Iodopyridin-3-yl)methanol .

Limitations of Available Data

The provided evidence lacks quantitative metrics (e.g., melting points, spectroscopic data, or bioactivity profiles) for these compounds. Thus, comparisons are based on structural features and inferred reactivity. Further experimental studies are required to validate these hypotheses.

Biological Activity

(5-Bromo-6-methylpyridin-3-yl)methanol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a bromine atom and a hydroxymethyl group, making it a subject of interest for various biological applications.

  • Molecular Formula : C7_7H8_8BrN
  • Molecular Weight : 202.0485 g/mol
  • CAS Number : 1174028-23-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may modulate various biochemical pathways by interacting with enzymes or receptors, although the exact mechanisms are still under investigation .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various clinical strains of bacteria and fungi, suggesting its potential use as an antimicrobial agent.

Anticancer Potential

The compound has also been studied for its anticancer properties. Preliminary findings indicate that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial EfficacyDemonstrated effectiveness against clinical strains of bacteria and fungi.
Anticancer ActivityInhibited proliferation in specific cancer cell lines.
Enzyme InteractionInvestigated interactions with plasma kallikrein, suggesting potential roles in thrombolytic therapy.

Detailed Research Findings

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against various microbial strains, revealing that it significantly inhibited growth at specific concentrations.
  • Anticancer Activity : Investigations into its effects on cancer cell lines showed promising results, warranting further exploration into its mechanisms and potential therapeutic applications.
  • Enzyme Interaction : The compound's interaction with plasma kallikrein suggests a role in modulating blood coagulation pathways, indicating potential therapeutic uses in managing thrombotic conditions .

Synthesis and Production

The synthesis of this compound typically involves the bromination of 6-methylpyridin-3-ylmethanol under controlled conditions to ensure selectivity at the 5th position. Common reagents include bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane .

Q & A

Q. What synthetic routes are most effective for preparing (5-Bromo-6-methylpyridin-3-yl)methanol, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and functional group transformations. A common approach includes:

  • Halogenation : Bromination of methylpyridine derivatives using reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Reduction : Reduction of ester or carbonyl intermediates (e.g., acetyl groups) to the alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like methanol or THF .
  • Microwave-assisted synthesis : This method reduces reaction time and improves yield compared to traditional reflux .

Q. Optimization strategies :

  • Vary temperature (40–80°C) and solvent polarity (e.g., dichloromethane vs. methanol) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to identify optimal quenching points.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should be analyzed?

Key techniques include:

  • ¹H/¹³C NMR :
    • Pyridine ring protons : Look for aromatic signals in δ 7.0–8.5 ppm. Substituent positions affect splitting patterns (e.g., bromo and methyl groups cause distinct deshielding) .
    • Methanol (-CH₂OH) : A triplet near δ 4.5–5.0 ppm (coupled with -OH) and a broad singlet for -OH (~δ 1–5 ppm, solvent-dependent).
  • IR Spectroscopy : O-H stretch (~3200–3600 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 217 (C₇H₈BrNO⁺) and fragmentation patterns (e.g., loss of -CH₂OH or Br) .

Advanced Research Questions

Q. How does the steric and electronic interplay between bromo and methyl substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as an electrophilic site for Suzuki or Ullmann couplings, while the methyl group introduces steric hindrance:

  • Electronic effects : Bromine’s electron-withdrawing nature activates the pyridine ring for nucleophilic attack but may deactivate adjacent positions.
  • Steric effects : The 6-methyl group hinders access to the C5 position, directing coupling reactions to C3 or C4. Comparative studies with analogs (e.g., 5-Bromo-3-methoxypyridin-2-yl)methanol show that bulkier substituents reduce reaction rates by ~30% .

Q. Experimental design :

  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert atmospheres.
  • Monitor regioselectivity via HPLC-MS and compare with DFT-calculated transition states .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproduct formation during oxidation reactions?

Case example : Oxidation of the alcohol to aldehyde may yield a keto byproduct due to overoxidation. Resolution strategies :

  • Chromatographic analysis : Use reverse-phase HPLC with a C18 column to separate products. Identify byproducts via high-resolution MS .
  • Kinetic studies : Vary oxidant (e.g., PCC vs. Dess-Martin periodinane) and track intermediate stability.
  • Computational modeling : Calculate activation energies for competing pathways using Gaussian or ORCA software .

Data reconciliation : Apply iterative refinement—adjust reaction time, temperature, or stoichiometry based on initial results .

Q. What computational methods predict the regioselectivity of nucleophilic aromatic substitution (SNAr) in this compound?

Approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The C5 bromine creates a partial positive charge, favoring attack at C4 .
  • Molecular docking : Simulate interactions with nucleophiles (e.g., amines) to identify preferred binding sites.
  • Comparative analysis : Benchmark against experimental kinetic data from analogous compounds (e.g., 5-Bromo-2-hydroxypyridine derivatives) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

Key findings :

  • Acidic conditions (pH < 3) : Protonation of the pyridine nitrogen increases solubility but may accelerate hydrolysis of the C-Br bond.
  • Basic conditions (pH > 9) : Deprotonation of -OH promotes oxidation or elimination reactions.
  • Solvent effects : In polar aprotic solvents (e.g., DMF), the compound is stable for >72 hours at 25°C, whereas in water, degradation occurs within 24 hours .

Q. Methodological recommendation :

  • Conduct accelerated stability studies using HPLC-UV at varying pH and temperatures (25–60°C).
  • Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-6-methylpyridin-3-yl)methanol
Reactant of Route 2
(5-Bromo-6-methylpyridin-3-yl)methanol

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